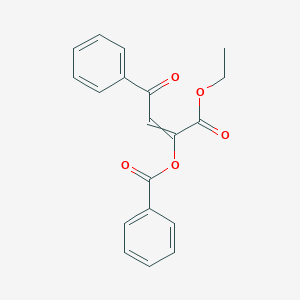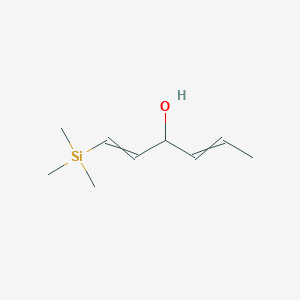
1-(Trimethylsilyl)hexa-1,4-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trimethylsilyl)hexa-1,4-dien-3-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hexa-1,4-dien-3-ol backbone. This compound is notable for its unique structural features, which include a conjugated diene system and a hydroxyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)hexa-1,4-dien-3-ol can be synthesized through several methods. One common approach involves the reaction of hexa-1,4-dien-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trimethylsilyl)hexa-1,4-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trimethylsilyl chloride (TMSCl) and bases like triethylamine are used for silylation reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various silylated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(Trimethylsilyl)hexa-1,4-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(Trimethylsilyl)hexa-1,4-dien-3-ol involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the hydroxyl group. These functional groups allow the compound to act as a nucleophile or electrophile in different reaction pathways. The trimethylsilyl group serves as a protecting group, enhancing the compound’s stability and reactivity under specific conditions .
Vergleich Mit ähnlichen Verbindungen
1,4-Hexadien-3-ol: Lacks the trimethylsilyl group, making it less stable and reactive in certain conditions.
Hexa-3,5-dien-1-ol: Similar structure but different positioning of the hydroxyl group, affecting its reactivity and applications.
Uniqueness: 1-(Trimethylsilyl)hexa-1,4-dien-3-ol is unique due to the presence of the trimethylsilyl group, which provides enhanced stability and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Eigenschaften
CAS-Nummer |
81256-00-0 |
|---|---|
Molekularformel |
C9H18OSi |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
1-trimethylsilylhexa-1,4-dien-3-ol |
InChI |
InChI=1S/C9H18OSi/c1-5-6-9(10)7-8-11(2,3)4/h5-10H,1-4H3 |
InChI-Schlüssel |
DQLANNWFSZMJRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C=C[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)
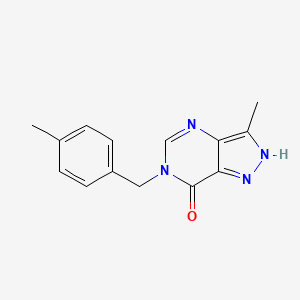
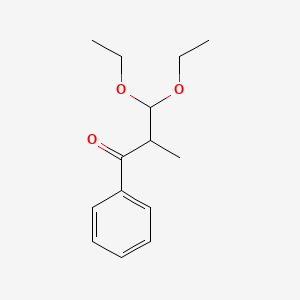
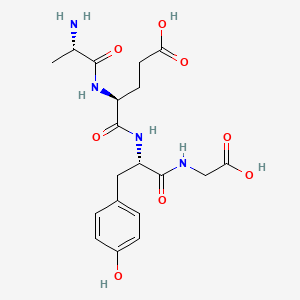


![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)
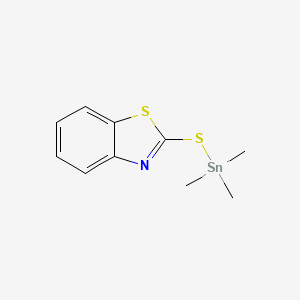


![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)
